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Introduction

MK-7145 is a novel, orally bioavailable small molecule inhibitor of the renal outer medullary
potassium (ROMK) channel. Developed by Merck, it represents a new class of diuretics with
the potential for treating hypertension and heart failure. This technical guide provides a
comprehensive overview of the pharmacology of MK-7145, summarizing key preclinical and
available clinical data. It is intended for researchers, scientists, and professionals involved in
drug development who are interested in the mechanism, efficacy, and safety profile of this
compound.

Core Mechanism of Action: ROMK Inhibition

MK-7145 exerts its diuretic and antihypertensive effects by selectively inhibiting the ROMK
(Kirl.1, KCNJ1) channel, a key component in renal salt and potassium handling. ROMK
channels are predominantly expressed on the apical membrane of epithelial cells in two critical
segments of the nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical
collecting duct (CCD).[1][2]

« In the Thick Ascending Limb (TAL): ROMK is essential for potassium recycling across the
luminal membrane. This potassium efflux is crucial for the function of the Na+/K+/2Cl-
cotransporter (NKCC2), which is responsible for a significant portion of filtered sodium
reabsorption. By inhibiting ROMK, MK-7145 disrupts this potassium recycling, thereby
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indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis
and diuresis).

 In the Cortical Collecting Duct (CCD): ROMK is the primary channel for potassium secretion
into the tubular fluid, a process tightly linked to sodium reabsorption via the epithelial sodium
channel (ENaC). Inhibition of ROMK in the CCD is expected to reduce urinary potassium
loss, a common side effect of loop and thiazide diuretics.[1][2]

This dual mechanism of action suggests that ROMK inhibitors like MK-7145 could offer a
superior efficacy and safety profile compared to existing diuretics, potentially providing
significant blood pressure reduction with a reduced risk of hypokalemia.

Signaling Pathway of MK-7145 in the Nephron

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.researchgate.net/publication/303029816_Discovery_of_MK-7145_an_Oral_Small_Molecule_ROMK_Inhibitor_for_the_Treatment_of_Hypertension_and_Heart_Failure
https://go.drugbank.com/drugs/DB11968/clinical_trials?conditions=DBCOND0020037&phase=1&purpose=treatment&status=completed
https://www.benchchem.com/product/b609099?utm_src=pdf-body
https://www.benchchem.com/product/b609099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Simplified Signaling Pathway of MK-7145 in Renal Epithelial Cells
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Caption: Mechanism of MK-7145 in the kidney.
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Quantitative Pharmacology
In Vitro Potency and Selectivity

MK-7145 is a potent inhibitor of the ROMK channel with an IC50 of 0.045 puM.[3] In a broad
counter-screen panel of over 150 receptors, enzymes, and ion channels, MK-7145
demonstrated a favorable selectivity profile.[3]

Target IC50 (pM)

ROMK 0.045

Human Serotonin Transporter (SERT) 0.12 (binding), 2.40 (functional)
Somatostatin Receptor Subtype 1 (sstl) 2.63

Acetylcholinesterase (AChE) 9.94

Data sourced from MedchemExpress.[3]

Preclinical Pharmacokinetics

Pharmacokinetic properties of MK-7145 (referred to as compound 12 in the source) have been
evaluated in several preclinical species.

Species Dose (mg/kg, PO) AUC (pM*h) T1/2 (h)
Rat 10 1.8 0.9
Dog 5 0.5 1.1
Rhesus Monkey 5 2.1 2.5

Data adapted from
Tang et al., 2016.

The projected human half-life of MK-7145 is estimated to be approximately 5 hours, based on
a combination of in vitro to in vivo correlation and allometric scaling from preclinical species.

Preclinical Efficacy
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Blood Pressure Lowering in Spontaneously
Hypertensive Rats (SHRS)

Oral administration of MK-7145 demonstrated a dose-dependent reduction in systolic blood
pressure (SBP) in spontaneously hypertensive rats.

Dose (mgl/kg/day, Baseline SBP ASBP at Day 4
Treatment

PO) (mmHg) (mmHg)
Vehicle - 194 +6.1 -25+£2.2
MK-7145 1 191 +£5.3 -94+£1.8
MK-7145 3 194+ 45 -12.4+0.7
MK-7145 10 193+5.3 -199+29
Hydrochlorothiazide

25 194 £45 -150+£21

(HCTZ)

Data adapted from
Tang et al., 2016.

At a dose of 3 mg/kg/day, the SBP lowering was comparable to that of 25 mg/kg/day of
hydrochlorothiazide. At 10 mg/kg/day, MK-7145 showed superior SBP reduction compared to
HCTZ. Furthermore, the antihypertensive effect of MK-7145 was found to be additive or
synergistic when combined with hydrochlorothiazide or candesartan, respectively.[4][5]

Diuresis and Natriuresis in Normotensive Dogs

In normotensive dogs, both acute and chronic oral administration of MK-7145 resulted in dose-
dependent diuresis and natriuresis. Notably, these effects were not accompanied by significant
urinary potassium loss or changes in plasma electrolyte levels. After six days of dosing,
elevations in bicarbonate and aldosterone were observed.[4][6]

Clinical Development

MK-7145 has been evaluated in Phase 1 clinical trials.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b609099?utm_src=pdf-body
https://www.benchchem.com/product/b609099?utm_src=pdf-body
https://www.benchchem.com/product/b609099?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT01558674
https://journals.physiology.org/doi/full/10.1152/ajprenal.00403.2023
https://www.benchchem.com/product/b609099?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT01558674
https://pmc.ncbi.nlm.nih.gov/articles/PMC3233874/
https://www.benchchem.com/product/b609099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Phase 1b Study in Hypertension (NCT01370655)

A Phase 1b, randomized, double-blind study was conducted to evaluate the antihypertensive
efficacy and tolerability of MK-7145 in male participants with mild-to-moderate hypertension.[7]
[8] The study compared multiple doses of MK-7145 (3 mg and 6 mg) with placebo and
hydrochlorothiazide (25 mg) over a 4-week period. The primary endpoint was the change from
baseline in 24-hour ambulatory systolic blood pressure. While the study has been completed,
the results have not been publicly released in a peer-reviewed publication.

Study in Renal Insufficiency and Heart Failure
(NCT01558674)

A Phase 1, open-label study was designed to evaluate the safety, tolerability, pharmacokinetics,
and pharmacodynamics of MK-7145 in patients with moderate-to-severe renal insufficiency,
with and without heart failure.[9] This study aimed to compare the effects of MK-7145 to
furosemide on 24-hour urinary sodium excretion and N-terminal pro-brain natriuretic peptide
(NT-proBNP) levels. The results of this study have not been published.

Experimental Protocols
In Vitro ROMK Inhibition Assay (86Rb+ Flux Assay)

A common method for assessing ROMK inhibition is the 86Rb+ flux assay using cells stably

expressing the human ROMK channel.
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Workflow for 86Rb+ Flux Assay
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human ROMK channels
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extracellular 86 Rb+

Add test compound (MK-7145)
and K+ channel activator

Incubate for a defined period

Collect supernatant and lyse cells

Measure 86Rb+ in supernatant
and cell lysate via scintillation counting

Calculate % inhibition of 86Rb+ efflux
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Caption: 86Rb+ flux assay workflow.

Brief Protocol:
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o Cells stably expressing the human ROMK channel are seeded in microplates.
e The cells are loaded with 86Rb+, a radioactive potassium surrogate.
» After an incubation period, extracellular 86Rb+ is washed away.

o A buffer containing a potassium channel activator (to induce efflux) and varying
concentrations of the test compound (MK-7145) is added.

» Following another incubation, the supernatant is collected, and the cells are lysed.

e The amount of 86Rb+ in the supernatant (representing efflux) and the cell lysate is quantified
using a scintillation counter.

e The percentage of inhibition of 86Rb+ efflux is calculated relative to controls.

In Vivo Blood Pressure Measurement in Spontaneously
Hypertensive Rats (SHRS)

The antihypertensive effect of MK-7145 was assessed in a subchronic study using
spontaneously hypertensive rats, a well-established animal model for human essential
hypertension.
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Workflow for SHR Blood Pressure Study

Acclimatize SHRs and
implant telemetry devices

Record baseline blood pressure

Randomize animals into
treatment groups

Administer MK-7145, vehicle,
or comparator (e.g., HCTZ) daily

Continuously monitor blood pressure
via telemetry

Analyze and compare blood pressure
changes between groups

Click to download full resolution via product page
Caption: SHR blood pressure study workflow.

Brief Protocol:

« Male spontaneously hypertensive rats are surgically implanted with radiotelemetry
transmitters for continuous monitoring of blood pressure and heart rate.

+ Following a recovery period, baseline cardiovascular parameters are recorded.

* Animals are randomized to receive daily oral doses of MK-7145, vehicle, or a positive control
(e.g., hydrochlorothiazide).
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e Blood pressure is monitored continuously throughout the treatment period.

e The change in blood pressure from baseline is calculated and compared between the
different treatment groups.

Diuresis and Natriuresis Study in Dogs

The diuretic and natriuretic effects of MK-7145 were evaluated in normotensive dogs.
Brief Protocol:
o Normotensive dogs are housed in metabolic cages to allow for the collection of urine.

» Following a baseline urine collection period, a single oral dose of MK-7145 or vehicle is
administered.

o Urine is collected at specified intervals post-dose.

e Urine volume is measured, and urine samples are analyzed for sodium, potassium, and
other electrolyte concentrations.

e The total urine output and electrolyte excretion are calculated and compared to baseline and
vehicle-treated animals.

Conclusion

MK-7145 is a potent and selective ROMK inhibitor that has demonstrated promising preclinical
efficacy as a novel diuretic and antihypertensive agent. Its unique mechanism of action offers
the potential for effective blood pressure lowering with a reduced risk of potassium imbalances
compared to traditional diuretics. While the compound advanced to Phase 1 clinical trials, the
full results from these studies are not yet publicly available. The data presented in this guide
provide a solid foundation for understanding the pharmacology of MK-7145 and highlight the
therapeutic potential of ROMK inhibition. Further disclosure of clinical trial data will be crucial in
determining the future developmental path for this and other compounds in its class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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